molecular formula C8H9ClN4 B2636348 (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine CAS No. 2411248-03-6

(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine

Número de catálogo: B2636348
Número CAS: 2411248-03-6
Peso molecular: 196.64
Clave InChI: KVCKQUQFLHUDHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 6, a methyl group at position 1, and a methanamine group at position 3. Its molecular formula is C₈H₉ClN₄, with a molecular weight of 196.64 g/mol (CAS: 1262410-89-8). The chloro and methyl substituents enhance its electrophilicity and lipophilicity, influencing binding affinity in target proteins.

Propiedades

IUPAC Name

(6-chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-13-8-6(4-11-13)2-5(3-10)7(9)12-8/h2,4H,3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCKQUQFLHUDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=C(C=C2C=N1)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-chloro-3-nitropyridine with hydrazine to form the pyrazole ring, followed by methylation and subsequent reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran, and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also tailored to ensure cost-effectiveness and environmental sustainability .

Análisis De Reacciones Químicas

Types of Reactions

(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different biological activities depending on the substituents introduced .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine involves its interaction with molecular targets such as TRKs. By binding to the kinase domain of these receptors, it inhibits their phosphorylation and subsequent activation of downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[3,4-b]pyridine scaffold is highly versatile. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight (g/mol) Key Features
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine 6-Cl, 1-CH₃, 5-CH₂NH₂ 196.64 High electrophilicity; potential for hydrogen bonding via NH₂.
(3-Methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)(2-hydroxy-5-methylphenyl)methanone 3-CH₃, 1-Ph, 5-C(O)(2-OH-5-MePh) 369.41 Intramolecular O–H···O and C–H···N hydrogen bonds; π–π stacking in crystal.
[1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl]methanamine 1-CH₃, 3-CH₃, 5-CH₂NH₂ 176.21 Reduced steric hindrance vs. chloro analogue; higher solubility.
Ethyl [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate 4-CF₂H, 3-CH₃, 6-oxo, 1-CH₂COOEt 311.28 Electron-withdrawing CF₂H and ester groups; increased metabolic stability.
Key Observations:
  • Hydrogen Bonding: The methanamine group (–CH₂NH₂) enables hydrogen bonding, unlike the methanone (–C(O)–) analogue.
  • Crystal Packing: Compounds like the methanone derivative exhibit π–π interactions and hydrogen-bonded motifs, which influence solubility and crystallinity.

Pharmacological Relevance

  • GCN2 Inhibitors : Ethynyl derivatives of pyrazolo[3,4-b]pyridines (e.g., 4-(2-pyrazolo[3,4-b]pyridin-5-yl)ethynyl-2-pyridine derivatives) show promise as GCN2 inhibitors, highlighting the scaffold’s adaptability.
  • Kinase Targeting : The chloro-methanamine variant may serve as a precursor for kinase inhibitors due to its ability to mimic ATP’s adenine moiety.

Challenges and Considerations

  • Solubility : The chloro group reduces aqueous solubility compared to hydroxyl or amine-substituted analogues.
  • Stability : Hydrochloride salts (e.g., [1-(methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride) are preferred for storage.

Actividad Biológica

Overview

(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine is a heterocyclic compound belonging to the pyrazolopyridine family. Its structure features a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position, a methyl group at the 1st position, and a methanamine group at the 5th position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) implicated in cancer progression.

The biological activity of (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine is primarily attributed to its interaction with TRKs. By binding to the kinase domain of these receptors, it inhibits their phosphorylation, thereby blocking downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine:

  • Inhibition of TRK Fusion Proteins : The compound has shown efficacy in targeting TRK fusion proteins associated with various cancers. In vitro studies demonstrated significant apoptosis induction in cancer cell lines expressing these fusion proteins .
  • Synergistic Effects : When combined with conventional chemotherapeutics like doxorubicin, (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine exhibited a synergistic effect, enhancing cytotoxicity against breast cancer cells, particularly in the Claudin-low subtype .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolopyridine derivatives is influenced by their chemical structure. Modifications on the pyrazole and pyridine rings have been shown to affect potency and selectivity against various molecular targets:

Modification Effect on Activity
Chlorine substitutionIncreases kinase inhibition
Methyl group additionEnhances solubility and bioavailability
Methanamine group presenceContributes to binding affinity

Case Studies

  • Antitumor Efficacy : A study involving the evaluation of various pyrazolopyridine derivatives indicated that those containing halogen substituents (like chlorine) displayed notable antitumor activity against BRAF(V600E) and EGFR targets. The compound's ability to inhibit these kinases suggests its potential as a therapeutic agent in oncology .
  • Combination Therapy : Research demonstrated that (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine could enhance the effectiveness of existing cancer treatments when used in combination therapy. This approach aims to minimize side effects while maximizing therapeutic outcomes for patients with resistant cancer types .

Q & A

Q. What are the standard synthetic routes for (6-chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrazolo[3,4-b]pyridine scaffolds. For example, a similar derivative (1-methyl-3-phenyl-1H-pyrazol-5-amine) was synthesized by refluxing ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate with a pyrazole precursor in toluene using trifluoroacetic acid (TFA) as a catalyst . Characterization involves ¹H/¹³C NMR to confirm chemical environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–3.1 ppm) and IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹) . HPLC (≥95–98% purity) is used for purity assessment .

Q. How is the purity and stability of this compound validated in experimental settings?

  • Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm), using C18 columns and acetonitrile/water gradients . Stability studies require storage at 2–8°C under inert gas (e.g., argon) to prevent degradation of the amine group. Accelerated stability testing (e.g., 40°C/75% RH for 1 month) can identify degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of (6-chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine while minimizing byproducts?

  • Methodological Answer : Yield optimization involves:
  • Catalyst screening : TFA (30 mol%) showed efficacy in analogous pyrazolo[3,4-b]pyridine syntheses .
  • Solvent selection : Toluene or DMF improves solubility of aromatic intermediates .
  • Temperature control : Reflux conditions (110–120°C) balance reaction rate and byproduct formation .
    Byproducts (e.g., chlorinated side products) are minimized using scavenger resins (e.g., polymer-bound triphenylphosphine) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?

  • Methodological Answer : Contradictions arise from tautomerism or solvent effects. Strategies include:
  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts for comparison with experimental data .
  • Variable-temperature NMR to identify dynamic equilibria (e.g., amine proton exchange) .

Q. How can computational tools predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase domains) using crystal structures from the PDB .
  • ADMET prediction : SwissADME or pkCSM estimates permeability (e.g., logP ~2.5) and metabolic stability (CYP450 interactions) .
  • QSAR models : Training datasets from pyrazolo[3,4-b]pyridine analogs link structural features (e.g., Cl substitution) to activity .

Q. What experimental designs address limitations in pollution or degradation studies involving this compound?

  • Methodological Answer : Limitations like organic degradation (e.g., amine oxidation) are mitigated by:
  • Stabilization : Adding antioxidants (e.g., BHT) or storing samples at –20°C .
  • Real-time monitoring : Hyperspectral imaging (HSI) tracks degradation kinetics in wastewater matrices .
  • Control experiments : Spiking samples with isotopically labeled analogs (e.g., ¹³C-methanamine) for LC-MS quantification .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.